molecular formula C10H16O3 B2376811 Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate CAS No. 2408959-04-4

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate

Cat. No. B2376811
CAS RN: 2408959-04-4
M. Wt: 184.235
InChI Key: IQBWKSBKSZKKRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate is 1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(5-7)6-12-10/h7H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

  • Synthetic Routes to Bifunctional Compounds : Meyers et al. (2009) outlined scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This compound, alongside its intermediates, offers a pathway for further selective derivation, providing access to chemical spaces that are complementary to those accessed by piperidine ring systems (Meyers et al., 2009).

  • Spirocyclic 3-oxotetrahydrofurans Synthesis : Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments. These compounds are stepping stones for preparing other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • C3-Alkoxycarbonylation of Quinoxalin-2(1H)-ones : Xie et al. (2019) described a practical protocol for the preparation of quinoxaline-3-carboxylates and analogues, pivotal structures in bioactive natural products and synthetic drugs. The method demonstrated the functionalization of quinoxalin-2 (1H)-ones via a free-radical pathway (Xie et al., 2019).

Applications in Drug Discovery and Development

The compound also finds applications in the realm of drug discovery and medicinal chemistry:

  • Enantioselective Synthesis of Proline Scaffolds : López et al. (2020) described a catalytic and enantioselective preparation of 4-methyleneproline scaffolds, pivotal in medicinal chemistry. The synthesized compounds, including tert-butyl (S)-4-methyleneprolinate, are transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial element in the synthesis of antiviral ledipasvir (López et al., 2020).

  • Malonyl-CoA Decarboxylase Inhibitors for Cardioprotection : Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, highlighting tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate as a potent compound with excellent in vivo properties. It showed promise in improving cardiac efficiency and function, suggesting its potential use for treating ischemic heart diseases (Cheng et al., 2006).

properties

IUPAC Name

tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(7)5-12-6-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWKSBKSZKKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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